molecular formula C12H15BrN2S B1482008 4-(bromomethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2090848-37-4

4-(bromomethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole

Cat. No. B1482008
CAS RN: 2090848-37-4
M. Wt: 299.23 g/mol
InChI Key: NHALQWWXEZOGQA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole, also known as 4-BrMIPT, is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a pyrazole derivative which is composed of four carbon atoms, one bromine atom, one isobutyl group, and one thiophene ring. This compound has been studied for its ability to modulate the activity of certain enzymes, receptors, and channels in order to create a desired effect in the body. It has also been investigated for its potential use as a drug or therapeutic agent.

Scientific Research Applications

Antimicrobial and Antibacterial Activity

Research on pyrazole derivatives, including those related to the mentioned compound, demonstrates significant antimicrobial and antibacterial properties. For example, a study on chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives, including thiophene-2-yl-based pyrazoles, highlighted their antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as fungi. The antimicrobial activity varied depending on the Schiff base moiety, indicating the potential for these compounds in developing new antimicrobial agents (Hamed et al., 2020).

Antitumor and Anticancer Activity

Pyrazole derivatives incorporating the thiophene moiety have been investigated for their antitumor activities. A study synthesized a series of bis-pyrazolyl-thiazoles with thiophene units and evaluated them against hepatocellular carcinoma cell lines. Some compounds exhibited promising activities, highlighting the potential of these structures as antitumor agents (Gomha et al., 2016). Another study on 1,3,4-trisubstituted pyrazoles showed significant cytotoxic activity against various human cancer cell lines, suggesting the potential of pyrazole derivatives in cancer therapy (Srour et al., 2018).

Fluorescence and Spectroscopic Properties

The fluorescence and spectral properties of pyrazoline derivatives, including those with bromophenyl and chlorothiophenyl components, have been explored. These studies contribute to our understanding of the electronic and spectroscopic behaviors of these compounds, with potential applications in fluorescent materials and sensors (Ibrahim et al., 2016).

Synthesis and Chemical Characterization

Research on the synthesis and structural characterization of pyrazole and thiazole derivatives has led to the development of novel compounds with potential biological and pharmaceutical applications. For instance, studies have focused on synthesizing new N-phenylpyrazole derivatives with potent antimicrobial activity, showcasing the versatility and potential of pyrazole-based compounds in medicinal chemistry (Farag et al., 2008).

properties

IUPAC Name

4-(bromomethyl)-1-(2-methylpropyl)-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2S/c1-9(2)7-15-8-10(6-13)12(14-15)11-4-3-5-16-11/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHALQWWXEZOGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CC=CS2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(bromomethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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